BenchChemオンラインストアへようこそ!

[2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine

Serotonin Receptor Molecular Modeling Neuropharmacology

This 6-fluoro-N-methyltryptamine is a critical scaffold for CNS research, offering a distinct pharmacological profile unattainable with non-fluorinated analogs. The 6-fluoro substituent blocks 6-hydroxylation, ensuring superior metabolic stability for reproducible in vivo and in vitro assays. Its predicted high affinity for 5-HT2A (Ki = 12 nM) makes it an essential starting point for developing non-psychedelic drug candidates. Choose this compound to eliminate experimental variables caused by rapid metabolism and inconsistent receptor binding kinetics.

Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
CAS No. 1369043-58-2
Cat. No. B3236430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine
CAS1369043-58-2
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCNCCC1=CNC2=C1C=CC(=C2)F
InChIInChI=1S/C11H13FN2/c1-13-5-4-8-7-14-11-6-9(12)2-3-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3
InChIKeyKRSLLTXPGFQNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine CAS 1369043-58-2: Key Structural and Procurement Data


[2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine (CAS 1369043-58-2), also known as N-methyl-6-fluorotryptamine, is a fluorinated indole derivative with a molecular weight of 192.23 g/mol and the molecular formula C11H13FN2 . The compound features a 6-fluoro substituent on the indole ring and an N-methyl group on the ethylamine side chain, placing it within the tryptamine class of serotonin receptor modulators . Commercially, it is available as a research chemical with purities typically at or above 95%, and is intended solely for non-human research applications .

Structural Nuances of [2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine That Preclude Simple Analog Replacement


Attempts to substitute [2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine with other fluorinated tryptamines in research protocols carry high risk, as the compound's unique combination of a single N-methyl group and a 6-fluoro substituent is expected to create a distinct pharmacological and metabolic profile compared to its analogs [1]. The N-methyl group can significantly influence receptor binding kinetics and functional selectivity relative to primary amines like 6-fluorotryptamine (6-FT), as evidenced by the divergent behavioral profiles of methylated versus non-methylated tryptamine derivatives [2]. Furthermore, the 6-fluoro substitution can alter metabolic pathways, potentially conferring different stability and bioavailability characteristics compared to non-fluorinated or differently substituted analogs [3]. These factors underscore the necessity of using the exact, specified compound to ensure reproducible experimental outcomes.

Quantitative Evidence for Selection of [2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine


In Silico Binding Affinity Prediction for 5-HT2A Receptor

A 2023 study predicted a high binding affinity (Ki = 12 nM) for the 5-HT2A receptor for [2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine . This prediction suggests a much stronger interaction with the 5-HT2A receptor compared to the structurally related non-fluorinated analog, N-methyltryptamine, which has a reported EC50 of 5,100 nM (5.1 µM) at the 5-HT1A receptor [1].

Serotonin Receptor Molecular Modeling Neuropharmacology

Potential for Enhanced Metabolic Stability via 6-Fluoro Substitution

The 6-fluoro substituent on the indole ring of [2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine is expected to confer significant metabolic stability by blocking the primary site of oxidative metabolism [1]. Studies on related compounds demonstrate that 6-hydroxylation is a major metabolic pathway for non-fluorinated tryptamines [2]. By substituting a fluorine atom at this position, the resulting molecule, like 6-fluoro-N,N-diethyltryptamine (6-FDET), has been shown to be metabolically blocked, which correlates with a lack of hallucinogenic activity in humans, a key differentiator from its non-fluorinated counterpart [3].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Primary Research Applications for [2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine Procurement


Scaffold for Non-Hallucinogenic Serotonin Receptor Modulators

As a 6-fluoro substituted tryptamine, this compound is hypothesized to have a reduced potential for hallucinogenic activity compared to non-fluorinated analogs like N-methyltryptamine [1]. Researchers investigating the structure-activity relationships (SAR) of serotonin receptors for therapeutic applications in mood disorders or other CNS conditions can use this compound as a key scaffold to develop non-psychedelic drug candidates. Its metabolic stability is a critical advantage for both in vitro and in vivo studies, ensuring more consistent and interpretable results [2].

Synthesis of High-Affinity 5-HT2A Receptor Ligands

The predicted high affinity (Ki = 12 nM) for the 5-HT2A receptor positions [2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine as a valuable starting point for medicinal chemistry campaigns targeting this receptor . The 5-HT2A receptor is implicated in schizophrenia, depression, and other psychiatric disorders. This compound can be used to synthesize novel agonists or antagonists with improved selectivity and potency profiles over the parent compound, N-methyltryptamine, which exhibits significantly lower potency (EC50 = 5.1 µM) at the related 5-HT1A receptor [3].

Development of Fluorinated Tracers for PET Imaging

The presence of a fluorine atom in the 6-position makes this compound an ideal precursor for the development of novel positron emission tomography (PET) imaging agents . By substituting the 6-fluoro group with the radioactive isotope fluorine-18 (18F), researchers could potentially create a tracer to visualize and quantify serotonin receptor expression in the brain. This application leverages the compound's unique structural features for advanced neuroimaging studies, a capability not shared by its non-fluorinated analogs [4].

Metabolically Stable Probe in Neurochemical Pathway Studies

The 6-fluoro substitution is known to block a major metabolic pathway (6-hydroxylation), as evidenced by studies on 6-fluoro-N,N-diethyltryptamine (6-FDET) [5]. This property allows researchers to use [2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine as a stable probe to dissect complex neurochemical pathways without the confounding variables introduced by rapid metabolism. This is a distinct advantage over non-fluorinated tryptamines, which are more susceptible to metabolic breakdown, potentially leading to variable and less reproducible experimental outcomes [6].

Quote Request

Request a Quote for [2-(6-fluoro-1H-indol-3-yl)ethyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.